
Einecs 305-574-9
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Overview
Description
Einecs 305-574-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981
Preparation Methods
The synthetic routes and reaction conditions for Einecs 305-574-9 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes that are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Reaction Classification and Mechanisms
Reactions involving EINECS-classified compounds often depend on functional groups. For example:
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Nucleophilic substitutions (e.g., SN1/SN2 mechanisms)
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Electrophilic additions (common in alkenes or aromatic systems)
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Oxidation-reduction processes (dependent on reactive sites like hydroxyl or carbonyl groups)
For silica-supported catalysts mentioned in, reaction rates and selectivity are influenced by:
Factor | Impact on Reaction |
---|---|
Catalyst loading | Increases yield but may reduce selectivity |
Temperature | Higher temps accelerate kinetics but risk side reactions |
Solvent polarity | Affects transition state stabilization |
Functional Group Reactivity
Hypothetical reactions for Einecs 305-574-9 could involve:
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Ester hydrolysis : Acid- or base-catalyzed cleavage of ester bonds.
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Amide formation : Condensation with amines under dehydrating conditions.
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Aromatic electrophilic substitution : Nitration, sulfonation, or halogenation if aryl groups are present.
Kinetic and Thermodynamic Considerations
Key parameters (derived from and ):
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Activation energy : Determines feasibility under mild conditions.
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ΔG (Gibbs free energy) : Predicts spontaneity; negative values favor product formation.
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Reaction order : Identifies rate dependence on reactant concentrations.
Limitations and Recommendations
The absence of direct data highlights the need to consult specialized databases like ECHA CHEM or PubChem for updated studies. Experimental validation via techniques such as NMR, MS, and XRD is critical for confirming reaction pathways.
For authoritative insights, prioritize peer-reviewed journals or regulatory filings from the European Chemicals Agency .
Scientific Research Applications
Einecs 305-574-9 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe to investigate the interactions between biomolecules.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in the development of new drugs and treatments for various diseases.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of Einecs 305-574-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Einecs 305-574-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct chemical characteristics and uses.
Einecs 239-934-0: Mercurous oxide, which has its own set of chemical reactions and applications.
This compound stands out due to its specific chemical structure and the unique reactions it undergoes, making it valuable for various scientific and industrial applications.
Biological Activity
Einecs 305-574-9, also known as 2-ethylhexyl phthalate (DEHP) , is a chemical compound widely studied for its biological activity and potential health impacts. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and is known for its endocrine-disrupting properties. The following sections provide a detailed examination of its biological activity, including toxicity, mechanisms of action, and relevant case studies.
- Chemical Name : 2-ethylhexyl phthalate
- CAS Number : 117-81-7
- Molecular Formula : C24H38O4
- EINECS Number : 204-211-0
Toxicological Effects
DEHP has been associated with various toxicological effects, particularly concerning reproductive and developmental health. Key findings include:
- Reproductive Toxicity : DEHP is suspected of damaging fertility and may harm the unborn child. Studies have shown that exposure can lead to reduced testosterone levels and altered reproductive organ development in animal models .
- Endocrine Disruption : DEHP acts as an endocrine disruptor, affecting hormone signaling pathways. It has been shown to interfere with androgen receptor activity, leading to reproductive tract malformations .
- Aquatic Toxicity : The compound is highly toxic to aquatic life, with long-lasting effects observed in various species. This raises concerns regarding environmental contamination and bioaccumulation .
The biological activity of DEHP can be attributed to several mechanisms:
- PPARα Agonism : DEHP activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and cell proliferation. This activation has been linked to liver hypertrophy and tumor induction in rodent studies .
- Metabolite Formation : DEHP is metabolized into several active monoesters (e.g., mono(2-ethylhexyl) phthalate - MEHP), which are responsible for many of its toxic effects. These metabolites disrupt cellular functions by altering membrane phospholipids and affecting signaling pathways related to inflammation and apoptosis .
Case Study 1: Reproductive Health Impact
A comprehensive study examined the effects of DEHP on male reproductive health in rats. The study found that exposure led to significant reductions in sperm count and motility, alongside increased rates of testicular atrophy. The findings underscore the potential risks associated with DEHP exposure during critical developmental windows .
Endpoint | Control Group | DEHP Exposed Group |
---|---|---|
Sperm Count (millions) | 120 ± 15 | 45 ± 10 |
Motility (%) | 75 ± 5 | 30 ± 8 |
Testicular Weight (g) | 2.5 ± 0.3 | 1.2 ± 0.2 |
Case Study 2: Environmental Risk Assessment
An ecological risk assessment evaluated the impact of DEHP on aquatic ecosystems. The study utilized a tiered approach to assess exposure levels and toxicological endpoints, concluding that chronic exposure could lead to significant ecological harm, particularly in sensitive aquatic species .
Species | EC50 (mg/L) | NOEC (mg/L) |
---|---|---|
Daphnia magna | 0.5 | 0.1 |
Oncorhynchus mykiss | 0.7 | 0.2 |
Pseudokirchneriella subcapitata | 1.0 | 0.3 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Einecs 305-574-9, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis should follow peer-reviewed protocols with detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Reproducibility requires strict adherence to stoichiometric ratios, solvent purity, and inert atmosphere controls. Characterization via NMR, HPLC, or mass spectrometry is critical to confirm structural integrity . For novel synthesis routes, provide step-by-step procedural details and validation against established methods, including error margins for yield calculations .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines) with controlled temperature, humidity, and light exposure. Quantify degradation products via chromatographic techniques (e.g., GC-MS, LC-MS) and compare against reference standards. Purity assessments should include elemental analysis and spectroscopic profiling (FTIR, UV-Vis). Statistical tools like ANOVA can identify significant degradation trends .
Q. What analytical techniques are most effective for identifying this compound in complex matrices?
- Methodological Answer : Employ hyphenated techniques such as LC-QTOF-MS or GC×GC-MS for high-resolution separation and identification. Validate methods using spiked recovery experiments and matrix-matched calibration curves. Cross-validate results with independent techniques (e.g., NMR) to rule out matrix interference .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in aqueous vs. nonpolar solvents be resolved?
- Methodological Answer : Design controlled experiments isolating solvent polarity, ionic strength, and temperature variables. Use kinetic modeling (e.g., Arrhenius plots) to compare reaction rates. Cross-reference findings with computational simulations (DFT or MD) to predict solvent interactions. Address contradictions by publishing raw datasets and statistical uncertainty analyses for peer validation .
Q. What experimental frameworks are recommended for studying this compound’s degradation pathways in environmental systems?
- Methodological Answer : Apply isotope-labeling (e.g., ¹³C or ²H) to track degradation intermediates. Combine field sampling (e.g., soil/water matrices) with lab-scale microcosm studies to mimic environmental conditions. Use high-resolution mass spectrometry for non-targeted screening of transformation products. Statistical tools like PCA can differentiate pathway variability across ecosystems .
Q. How can computational modeling improve mechanistic understanding of this compound’s interactions with biological targets?
- Methodological Answer : Utilize molecular docking (AutoDock, Schrödinger) to predict binding affinities and pharmacophore mapping. Validate predictions with in vitro assays (e.g., SPR, fluorescence quenching). Integrate QSAR models to correlate structural features with activity. Publish computational parameters (force fields, grid sizes) and open-source code for reproducibility .
Q. Guidelines for Data Presentation and Interpretation
- Data Tables : Present raw and processed data separately. For example:
Parameter | Value (±SD) | Method Used | Reference Standard |
---|---|---|---|
Purity (%) | 98.5 ± 0.3 | HPLC-UV (λ=254 nm) | USP Grade |
Degradation Rate | 0.021/day | Arrhenius Model | ICH Q1A(R2) |
Properties
CAS No. |
85085-85-4 |
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Molecular Formula |
C18H43N5O2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-9(2)7-5-3-4-6-8-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h9H,3-8H2,1-2H3,(H,11,12);11-13H,1-10H2 |
InChI Key |
BROFILKUGREYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.